6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Description
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 438219-45-5) is a quinoline derivative with the molecular formula C₂₀H₁₉NO₂ and a molecular weight of 305.37 g/mol . It is structurally characterized by a methyl group at the 6-position of the quinoline ring and a 4-propylphenyl substituent at the 2-position (Figure 1).
Properties
IUPAC Name |
6-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-4-14-6-8-15(9-7-14)19-12-17(20(22)23)16-11-13(2)5-10-18(16)21-19/h5-12H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXACSAXGEIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208904 | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-45-5 | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or utilizing ionic liquids under ultrasound at room temperature . These methods are designed to be efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitrating agents.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains.
Case Study : A study investigating the antimicrobial effects of quinoline derivatives found that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria. The introduction of bulky groups, like the propylphenyl moiety in this compound, could further optimize interactions with microbial targets.
Quorum Sensing Inhibition
The compound may also serve as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation. This application is particularly relevant in treating infections caused by biofilm-forming bacteria.
Research Findings : Quinoline derivatives have shown promise in inhibiting quorum sensing pathways in Pseudomonas aeruginosa, suggesting that this compound could be a candidate for further investigation in this area.
Enzyme Inhibition
The structural features of this compound may allow it to act as an enzyme inhibitor, particularly in pathways involving cytochrome P450 enzymes.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | CYP1A1 | Competitive | |
| 6-Methylquinoline | CYP3A4 | Non-competitive |
This table summarizes preliminary findings that indicate potential competitive inhibition by related compounds, warranting further exploration of this specific derivative.
Fluorescent Probes
Due to its unique electronic structure, this compound can be utilized as a fluorescent probe in biochemical assays.
Application Insight : The compound's ability to fluoresce under UV light can facilitate tracking biological processes in real-time, making it valuable in cellular imaging studies.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Key Features :
- Quinoline backbone: Provides a planar aromatic system conducive to π-π stacking interactions.
- 6-Methyl group : Enhances lipophilicity and may influence steric effects.
- 4-Propylphenyl substituent : A hydrophobic alkyl chain that modulates solubility and target binding.
Comparison with Structurally Similar Compounds
Key Observations :
- Yield : The target compound’s synthesis yield (80–88%) is higher than that of the 4-fluorophenyl analog (13%) , likely due to steric and electronic effects of substituents.
- Functional Groups : Methoxy (OMe) and acetoxy (OAc) groups introduce polarity, altering solubility and reactivity compared to alkyl chains (e.g., propyl) .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectroscopic profiles:
Key Observations :
Key Observations :
- Alkyl chain length : Propyl groups (target compound) may offer balanced lipophilicity for membrane penetration compared to bulkier phenanthrenyl groups .
- Antibacterial activity : The 4-propylphenyl substituent’s hydrophobicity could enhance activity against Gram-positive bacteria, similar to 2-phenyl derivatives .
Key Observations :
Tables and Figures :
- Table 1: Synthetic routes and yields of quinoline-4-carboxylic acid derivatives.
- Table 2 : Comparative analysis of biological activities and hazards.
Biological Activity
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets. It can bind to proteins and enzymes, leading to alterations in their activity and function. Notably, this compound has been shown to inhibit certain enzyme activities and modulate protein-protein interactions, which can result in significant biological effects.
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including this compound, exhibit anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating a series of quinoline derivatives, it was found that modifications at specific positions could enhance their anticancer activity. The structure-activity relationship (SAR) revealed that certain substitutions could significantly increase cytotoxic potency against multidrug-resistant cancer cells .
Antimicrobial Activity
Quinoline derivatives have also been tested for their antibacterial properties. In one study, several analogs were screened against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications led to increased antibacterial activity compared to standard antibiotics like ampicillin . This suggests that this compound may possess similar antimicrobial potential.
Antitubercular Activity
Additionally, quinoline compounds have shown promise in treating tuberculosis. A study reported that certain quinoline derivatives exhibited moderate antitubercular activity when evaluated using the microplate Alamar Blue assay (MABA). The Minimum Inhibitory Concentration (MIC) values for these compounds suggested potential therapeutic applications in combating Mycobacterium tuberculosis .
Comparative Analysis with Similar Compounds
To understand the relative effectiveness of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound Name | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer/Antibacterial | TBD | Potential for further development |
| 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone | Anticancer | 1.5 | High cytotoxicity in vitro |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Antitubercular | 106.4 | Moderate activity against tuberculosis |
Case Studies and Research Findings
- Cytotoxicity Studies : A series of quinoline derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Among them, compounds with specific substitutions showed significantly higher potency than others .
- Antimicrobial Screening : In vitro tests demonstrated that certain structural modifications in quinolines enhanced their antibacterial properties against resistant strains of bacteria .
- Antitubercular Evaluation : Derivatives were assessed for their ability to inhibit the growth of Mycobacterium tuberculosis, revealing promising candidates for further investigation in tuberculosis treatment .
Q & A
(B) What synthetic routes are effective for preparing 6-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid?
Methodological Answer:
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acid derivatives. For example, 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid is synthesized via condensation of isatin with phenylacetic acid in an alkaline medium (e.g., sodium acetate) . Adapting this approach:
Reactants: Substitute phenylacetic acid with 4-propylphenylacetic acid and isatin with a methyl-substituted precursor.
Conditions: Optimize pH (alkaline), temperature (80–100°C), and reaction time (6–12 hours).
Work-up: Acidify the mixture to precipitate the product, followed by recrystallization.
Table 1: Comparison of Quinoline-4-carboxylic Acid Syntheses
| Substrate | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Phenylacetic acid + isatin | Sodium acetate | 68–85 | 95 | |
| 4-Chlorophenyl derivative | Triethylamine/DMF | 60–75 | 90 |
(B) How can structural characterization be performed for this compound?
Methodological Answer:
Combine spectroscopic and computational techniques:
- FT-IR/Raman: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, quinoline ring vibrations).
- NMR: Assign protons (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- X-ray Crystallography: Resolve the crystal structure to confirm substituent positions (see similar compounds in ).
- DFT Calculations (B3LYP/6-31G(d)): Validate electronic properties and vibrational modes .
(A) What reaction mechanisms govern the Pfitzinger synthesis of quinoline-4-carboxylic acids?
Methodological Answer:
The Pfitzinger reaction proceeds via:
Condensation: Isatin reacts with a ketone/acid derivative to form a β-ketoamide intermediate.
Cyclization: Intramolecular dehydration forms the quinoline core.
Acidification: Hydrolysis yields the carboxylic acid group.
Key Factors:
- Base Selection: Sodium acetate enhances nucleophilic attack .
- Steric Effects: Bulky substituents (e.g., 4-propylphenyl) may slow cyclization, requiring elevated temperatures.
(A) How can biological activity be systematically evaluated for this compound?
Methodological Answer:
Antimicrobial Assays:
- MIC Testing: Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: Assess via MTT assay on mammalian cell lines (e.g., HEK-293).
Anticancer Screening: - Apoptosis Markers: Measure caspase-3 activation and mitochondrial membrane potential.
Mechanistic Studies: - Molecular Docking: Target enzymes like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
Table 2: Example Bioactivity Data for Analogous Compounds
| Compound | MIC (µg/mL) | IC50 (Cancer Cells, µM) | Reference |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid | 32–64 | 12.5 (MCF-7) | |
| 4-Chloro derivative | 16–32 | 8.2 (A549) |
(A) How can computational methods optimize this compound’s reactivity?
Methodological Answer:
- DFT/NBO Analysis: Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., carboxyl oxygen for hydrogen bonding) .
- MD Simulations: Simulate solvent interactions (e.g., water/DMSO) to predict solubility .
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. propyl groups) with bioactivity .
Key Insight:
- Electron-Withdrawing Groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability .
(B) What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: Quinoline derivatives are generally stable under inert atmospheres but may degrade via photolysis or hydrolysis.
- Storage: Keep in airtight containers at –20°C, protected from light and moisture .
- Handling: Use gloveboxes for moisture-sensitive reactions and UV-opaque glassware .
(A) How to resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Variable Analysis: Identify factors like catalyst purity (e.g., Pd vs. Cu), solvent polarity (DMF vs. toluene), and reaction scale.
- Reproducibility: Replicate conditions from with strict anhydrous protocols.
- Advanced Characterization: Use HPLC-MS to detect side products (e.g., decarboxylated byproducts) .
(A) What industrial-scale synthesis challenges exist for this compound?
Methodological Answer:
- Scalability: Batch reactors may struggle with exothermic cyclization steps. Use continuous flow systems for temperature control .
- Purification: Chromatography is cost-prohibitive; optimize crystallization solvents (e.g., ethanol/water mixtures) .
- Waste Management: Neutralize acidic byproducts with CaCO3 before disposal .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
